molecular formula C7H13ClO2S B2891516 3,3-Dimethylcyclopentane-1-sulfonyl chloride CAS No. 1512580-62-9

3,3-Dimethylcyclopentane-1-sulfonyl chloride

Cat. No.: B2891516
CAS No.: 1512580-62-9
M. Wt: 196.69
InChI Key: KURUHBLFCAQHGK-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopentane ring substituted with two methyl groups at the 3-position and a sulfonyl chloride group at the 1-position. This structure imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for sulfonamide derivatives.

Properties

IUPAC Name

3,3-dimethylcyclopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURUHBLFCAQHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties of 3,3-Dimethylcyclopentane-1-sulfonyl Chloride

Molecular Architecture

The compound features a cyclopentane ring substituted with two methyl groups at the 3-position and a sulfonyl chloride group at the 1-position. Its molecular formula, C₇H₁₃ClO₂S , corresponds to a molar mass of 196.69 g/mol. The SMILES notation (CC1(CCC(C1)S(=O)(=O)Cl)C) and InChI key (KURUHBLFCAQHGK-UHFFFAOYSA-N) provide unambiguous structural identification.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous sulfonyl chlorides reveal distinct signals:

  • ¹H NMR : A singlet at δ 2.97 ppm for methyl groups adjacent to the sulfonyl chloride.
  • ¹³C NMR : Peaks near δ 40–50 ppm for cyclopentane carbons and δ 110–120 ppm for sulfonyl-linked carbons.
  • Infrared (IR) : Strong absorptions at 1180 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (S=O symmetric stretch).

Synthetic Routes to this compound

Diazotization-Chlorosulfonation of Amine Precursors

This classical method involves converting a primary amine to a diazonium salt, followed by reaction with sulfur dioxide and chlorine.

Procedure:
  • Diazotization : Treat 3,3-dimethylcyclopentylamine with sodium nitrite (1.1 equiv) in concentrated hydrochloric acid at -5°C to form the diazonium salt.
  • Chlorosulfonation : Introduce the diazonium salt into a mixture of liquid sulfur dioxide, copper(I) chloride (0.1 equiv), and acetic acid at 0°C. The reaction proceeds via radical intermediates, yielding the sulfonyl chloride after 1 hour.
Optimization:
  • Temperature Control : Maintaining temperatures below -5°C prevents diazonium salt decomposition.
  • Catalyst : Copper(I) chloride enhances sulfur dioxide activation, improving yields to 86%.
Challenges:
  • Byproduct Formation : Competing Sandmeyer reactions may produce aryl chlorides, necessitating precise stoichiometry.

Oxidative Chlorination of Thiols or Disulfides

A patent-pending method (CN103351315A) employs chlorous acid (HClO₂) to oxidize sulfur-containing precursors under acidic conditions.

Procedure:
  • Substrate Preparation : React 3,3-dimethylcyclopentanethiol or its disulfide with chlorous acid (1.2 equiv) in sulfuric acid at 0–5°C.
  • Workup : Quench excess HClO₂ with sodium thiosulfate, extract with dichloromethane, and concentrate under reduced pressure.
Advantages:
  • Functional Group Tolerance : Compatible with esters, ketones, and heterocycles.
  • Scalability : No specialized equipment required, making it suitable for industrial production.
Limitations:
  • Acid Sensitivity : Substrates prone to acid-catalyzed rearrangements may degrade.

Late-Stage Conversion of Primary Sulfonamides

A novel approach using Pyry-BF₄ enables the direct conversion of primary sulfonamides to sulfonyl chlorides under mild conditions.

Procedure:
  • Activation : Treat 3,3-dimethylcyclopentane-1-sulfonamide with Pyry-BF₄ (1.3 equiv) in tert-butanol at 60°C for 3 hours.
  • Chlorination : Add magnesium chloride (2.05 equiv) to trap liberated BF₃, driving the reaction to completion.
Key Features:
  • Chemoselectivity : Pyry-BF₄ selectively targets NH₂ groups, preserving sensitive functionalities like ketones and amides.
  • Yield : Isolated yields exceed 75% for structurally complex analogs.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Scalability Functional Group Tolerance
Diazotization-Chlorosulfonation 86% -5°C, CuCl Moderate Low (acid-sensitive groups)
Oxidative Chlorination 70–80% 0–5°C, HClO₂ High High
Late-Stage Sulfonamide Conversion 75–85% 60°C, Pyry-BF₄ Low Excellent

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonyl Hydrides: Formed by reduction reactions.

Scientific Research Applications

3,3-Dimethylcyclopentane-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, facilitating the development of new compounds and materials.

    Biology: The compound is used in the modification of biomolecules, aiding in the study of biological processes and the development of biochemical assays.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates, contributing to drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclopentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, resulting in the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 3,3-dimethylcyclopentane-1-sulfonyl chloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C7H13ClO2S ~196.7 (estimated) Cyclopentane, sulfonyl chloride Steric hindrance from dimethyl groups
3-Ethylpentane-1-sulfonyl chloride C7H15ClO2S 198.71 Sulfonyl chloride, branched alkyl Ethyl substituent on pentane backbone
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride C12H13NO3 219.24 Sulfamoyl, sulfonyl chloride Sulfamoyl group enhances polarity
2-(3-Methylphenyl)ethene-1-sulfonyl chloride C9H9ClO2S 216.68 Aromatic ring, ethene, sulfonyl chloride Conjugation with aromatic system
3-Dimethylamino-propane-1-sulfonyl chloride C5H12ClNO2S 185.67 Dimethylamino, sulfonyl chloride Basic amino group influences reactivity

Physical Properties

  • Solubility: Cyclopentane derivatives (e.g., this compound) are less polar than aromatic or amino-substituted analogs, leading to lower solubility in polar solvents like water.
  • Volatility : Compared to smaller molecules like dimethyl disulfide (MW 94.19, ), the cyclopentane backbone increases molecular weight and reduces volatility.

Biological Activity

Overview

3,3-Dimethylcyclopentane-1-sulfonyl chloride is an organic compound characterized by its unique structure, which includes two methyl groups at the 3-position and a sulfonyl chloride group at the 1-position. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. Its reactivity as a sulfonyl chloride allows it to participate in various chemical reactions, which can lead to significant biological activity.

Molecular Formula: C₇H₁₃ClO₂S
Molecular Weight: 178.70 g/mol

As a sulfonyl chloride, this compound acts as a potent electrophile. It can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters. This reactivity is crucial for its role in synthesizing biologically active compounds.

  • Electrophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, facilitating the introduction of the sulfonamide functionality into various biological molecules.
  • Biochemical Pathways: The specific pathways affected depend on the target biomolecules modified by this compound. Generally, sulfonamides derived from such reactions have been noted for their antibacterial properties.

Pharmacokinetics

While detailed pharmacokinetic data for this compound is limited, it is expected that:

  • Absorption: Due to its lipophilic nature, it may exhibit good absorption characteristics.
  • Distribution: Its small molecular size suggests effective distribution throughout biological systems.
  • Metabolism and Excretion: The compound's high reactivity could lead to rapid metabolism and subsequent excretion.

Antimicrobial Potential

Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives of sulfonyl chlorides can exhibit significant activity against various bacterial strains. For instance:

  • Case Study: A study involving the synthesis of N-substituted sulfonamides demonstrated their effectiveness against resistant bacterial strains, highlighting the potential of compounds like this compound in drug development .

Applications in Drug Development

The compound's ability to modify biomolecules makes it a valuable tool in medicinal chemistry:

  • Pharmaceutical Intermediates: It is used in synthesizing intermediates for drugs targeting central nervous system diseases and cancer .
  • Biochemical Assays: The modification of biomolecules aids in studying biological processes and developing diagnostic assays.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Cyclopentane-1-sulfonyl chlorideLacks methyl groups at the 3-positionDifferent reactivity
3-Methylcyclopentane-1-sulfonyl chlorideContains one methyl group at the 3-positionVariations in steric effects
Cyclohexane-1-sulfonyl chlorideFeatures a six-membered ringAltered chemical behavior

The unique structure of this compound enhances its reactivity compared to its analogs, making it particularly useful in organic synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Dimethylcyclopentane-1-sulfonyl Chloride?

  • Methodological Answer: The synthesis typically involves chlorosulfonation of 3,3-dimethylcyclopentane using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. Key parameters include maintaining a temperature range of 0–5°C to minimize side reactions and ensure regioselectivity. Post-reaction, the product is isolated via vacuum distillation or recrystallization from non-polar solvents like hexane . For analogs like 2,3,3-trimethylbutane-1-sulfonyl chloride, inert atmospheres (e.g., nitrogen) are recommended to prevent hydrolysis of the sulfonyl chloride group during synthesis .

Q. Which analytical techniques are essential for characterizing purity and structure?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the cyclopentane backbone and sulfonyl chloride group. For example, the sulfonyl chloride proton typically appears as a singlet in ¹H NMR due to symmetry.
  • Infrared (IR) Spectroscopy: Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride functional group.
  • Mass Spectrometry (MS): Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula (C₇H₁₃ClO₂S) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer:
  • Chromatography: Use silica gel column chromatography with a gradient of ethyl acetate/hexane (5–20%) to separate impurities.
  • Recrystallization: Dissolve the crude product in dichloromethane and precipitate using cold hexane to achieve >95% purity.
  • Solvent Extraction: Partition between water and dichloromethane to remove unreacted chlorosulfonic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

  • Methodological Answer:
  • Temperature Control: Maintain sub-ambient temperatures (0–5°C) during chlorosulfonation to prevent sulfonic acid formation.
  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance reaction rates without compromising selectivity.
  • Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to stabilize the sulfonyl chloride intermediate. Pilot studies with analogs like 3-ethylpentane-1-sulfonyl chloride show a 20% yield increase under optimized conditions .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer:
  • Cross-Validation: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by stereochemical complexity.
  • Isotopic Labeling: Synthesize deuterated analogs to confirm assignments, as demonstrated for cyclopentane derivatives in pharmacological studies .

Q. What are the applications of this compound in drug discovery?

  • Methodological Answer:
  • Sulfonamide Synthesis: React with amines (e.g., 1,4-diazepane derivatives) to form sulfonamides, which are screened for bioactivity (e.g., enzyme inhibition). For example, substituted phenylsulfonamides show potential as antimicrobial agents .
  • Probe Development: Use as a covalent modifier in enzyme active sites to study binding mechanisms via X-ray crystallography or mass spectrometry .

Q. How does steric hindrance from the 3,3-dimethyl group affect reactivity in nucleophilic substitutions?

  • Methodological Answer:
  • Kinetic Studies: Compare reaction rates with less-hindered analogs (e.g., propane-1-sulfonyl chloride) using nucleophiles like amines or alcohols.
  • Computational Modeling: Perform DFT calculations to map transition states and identify steric barriers. For 2,2-dimethylpropane-1-sulfonyl chloride, steric effects reduce reactivity by 40% compared to linear analogs .

Data Analysis and Experimental Design

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer:
  • Accelerated Degradation Tests: Store samples at 25°C, 40°C, and 60°C with controlled humidity (0–75% RH). Monitor purity via HPLC at intervals (0, 1, 3, 6 months).
  • Hydrolysis Kinetics: Track degradation products (e.g., sulfonic acid) using LC-MS. For analogs like 4-methylbenzenesulfonyl chloride, hydrolysis rates increase exponentially above 40°C .

Q. What strategies mitigate toxicity risks during handling?

  • Methodological Answer:
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and chemical-resistant aprons.
  • Waste Management: Quench residual sulfonyl chloride with aqueous sodium bicarbonate before disposal, as recommended for chlorinated solvents .

Tables for Comparative Analysis

Table 1. Comparison of Synthetic Methods for Sulfonyl Chlorides

CompoundMethodYield (%)Key ConditionReference
2,3,3-Trimethylbutane-1-sulfonyl chlorideChlorosulfonation65–750–5°C, ClSO₃H
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chlorideIsocyanate coupling50–60Inert atmosphere, CH₂Cl₂
4-Methylbenzenesulfonyl chlorideIndustrial-scale85–90Continuous reactor

Table 2. Stability of Sulfonyl Chlorides Under Different Conditions

CompoundHalf-Life at 25°C (days)Major Degradation ProductReference
This compound*30 (dry) / 7 (humid)Sulfonic acid
3-Chloro-4-methylbenzenesulfonyl chloride60 (dry) / 15 (humid)Sulfonic acid

*Predicted based on analog data.

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